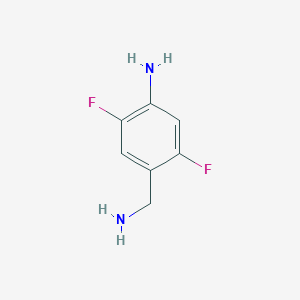

4-(Aminomethyl)-2,5-difluoroaniline

Description

4-(Aminomethyl)-2,5-difluoroaniline is an organic compound with the molecular formula C7H8F2N2 It is a derivative of aniline, where the amino group is substituted with an aminomethyl group and two fluorine atoms at the 2 and 5 positions on the benzene ring

Properties

IUPAC Name |

4-(aminomethyl)-2,5-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,3,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOLDUNFAWPLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666680 | |

| Record name | 4-(Aminomethyl)-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401909-15-7 | |

| Record name | 4-(Aminomethyl)-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,5-difluoroaniline typically involves the following steps:

Nitration: The starting material, 2,5-difluorotoluene, undergoes nitration to form 2,5-difluoro-4-nitrotoluene.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Aminomethylation: The resulting 4-amino-2,5-difluorotoluene is then subjected to aminomethylation using formaldehyde and a secondary amine, such as dimethylamine, under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and solvents can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,5-difluoroaniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2,5-difluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorescent probes for biological imaging.

Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,5-difluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aminomethyl group can form hydrogen bonds with biological targets, while the fluorine atoms can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of fluorine atoms.

2,5-Difluoroaniline: Lacks the aminomethyl group.

4-Aminocoumarin: Contains a coumarin ring instead of a benzene ring.

Uniqueness

4-(Aminomethyl)-2,5-difluoroaniline is unique due to the presence of both the aminomethyl group and the fluorine atoms, which confer distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the aminomethyl group enhances its reactivity and potential for forming hydrogen bonds.

Biological Activity

4-(Aminomethyl)-2,5-difluoroaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of amino and difluorophenyl groups, suggests possible interactions with various biological targets. This article reviews the biological activities of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- An amino group (-NH2) that enhances its solubility and reactivity.

- Two fluorine atoms positioned at the 2 and 5 positions on the phenyl ring, which can significantly influence its biological activity and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may lead to modulation of key enzymatic pathways or receptor activities involved in cellular signaling processes. The presence of fluorine atoms can enhance binding affinity and specificity toward these targets, potentially influencing metabolic pathways and gene expression .

Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on specific enzymes. For instance:

- Dihydrofolate Reductase (DHFR) : The compound has been evaluated for its inhibitory potential against DHFR, a critical enzyme in folate metabolism. Studies indicate that the difluorinated derivatives show varying degrees of inhibition compared to non-fluorinated analogs .

- Folate Poly-gamma-glutamate Synthetase (FPGS) : While it shows potent inhibition against DHFR, its effect on FPGS appears to be less significant .

Antitumor Activity

In vitro studies have highlighted the potential antitumor activity of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines by disrupting metabolic pathways essential for cell growth .

Transport Mechanisms

The transport efficiency across cellular membranes is crucial for the efficacy of therapeutic agents. Research indicates that this compound is effectively transported into cells, which is a significant factor contributing to its cytotoxic effects against tumor cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure | DHFR Inhibition | FPGS Inhibition | Remarks |

|---|---|---|---|---|

| This compound | Structure | Potent | Poor | Effective transport across membranes |

| N alpha-(4-amino-4-deoxy-10-methylpteroyl)-L-ornithine | Structure | Moderate | Potent | Non-fluorinated analog |

| 4-(Aminomethyl)-2-fluoroaniline | Structure | Weak | Moderate | Less effective than difluorinated variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.